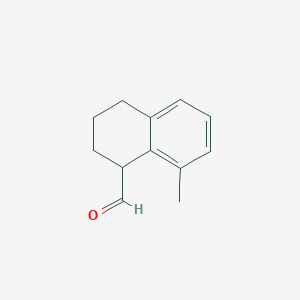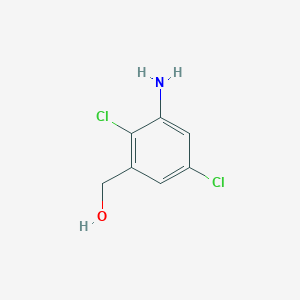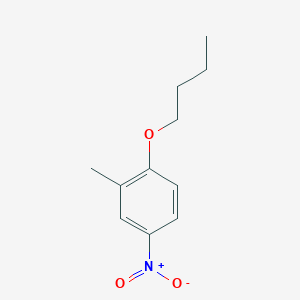![molecular formula C18H26N4O2 B8670957 tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B8670957.png)
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a benzimidazole moiety and a tert-butyl ester group
Méthodes De Préparation
The synthesis of tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate typically involves a series of chemical reactions including protection, alkylation, and acylation. One common synthetic route starts with the protection of the amine group, followed by alkylation with a suitable alkylating agent, and finally acylation to introduce the tert-butyl ester group . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzimidazole moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the benzimidazole moiety.
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another similar compound with a different substitution pattern on the piperidine ring. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the differences in their structures
Propriétés
Formule moléculaire |
C18H26N4O2 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-11-7-6-8-13(22)12-19-16-20-14-9-4-5-10-15(14)21-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H2,19,20,21) |
Clé InChI |
WAJOKHGNKLTKMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CNC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)




